molecular formula C6H4ClF3N2 B14053243 3-Chloro-2-(trifluoromethyl)pyridin-4-amine

3-Chloro-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B14053243
M. Wt: 196.56 g/mol
InChI Key: PHZLCWLYVCUQHC-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate amine sources under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may disrupt essential biological pathways in pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chlorine and trifluoromethyl groups in 3-Chloro-2-(trifluoromethyl)pyridin-4-amine imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in research and industry.

Biological Activity

3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that compounds within this class, including derivatives of this compound, showed submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase (PPTase), a critical enzyme for bacterial viability and virulence .

Table 1: Antibacterial Efficacy of this compound Derivatives

Compound NameTarget BacteriaInhibition Concentration (IC50)Mechanism of Action
This compoundMethicillin-resistant Staphylococcus aureus< 1 µMInhibition of PPTase
ML267 (analogue)Bacillus subtilis0.29 µMAttenuation of metabolite production

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of the trifluoromethyl group is crucial for maintaining activity against bacterial strains. For instance, removing this group or substituting it with other functional groups significantly reduces antibacterial efficacy .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 4 enhances activity; compounds lacking this substitution were found to be inactive.
  • Pyridine Nitrogen Positioning : The nitrogen atom in the pyridine ring must be appropriately positioned to maintain inhibitory activity against PPTase .
  • Modification Impact : Adding electron-donating groups can improve potency; for example, a methyl group adjacent to the nitrogen improved the compound's effectiveness .

Case Studies and Research Findings

A notable case study involved the profiling of various derivatives from the Molecular Libraries Small Molecule Repository. High-throughput screening identified several compounds with promising antibacterial activity, leading to further optimization and testing . The advanced analogue ML267 demonstrated not only potent inhibition but also selectivity against bacterial enzymes without affecting human orthologues, highlighting its potential as a therapeutic agent .

Case Study: ML267

ML267 was developed as a probe molecule with enhanced attributes:

  • Potency : IC50 values improved significantly with structural modifications.
  • Selectivity : Exhibited no cytotoxic effects on human cells while effectively inhibiting bacterial growth.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

3-chloro-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4ClF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

PHZLCWLYVCUQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)Cl)C(F)(F)F

Origin of Product

United States

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